PCS1055

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H32N4 |

|---|---|

Molecular Weight |

412.6 g/mol |

IUPAC Name |

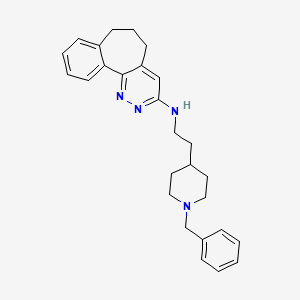

N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine |

InChI |

InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29) |

InChI Key |

ATHZIFFSGSWIAU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCC4CCN(CC4)CC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacological Profile of PCS1055: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel synthetic antagonist of the muscarinic acetylcholine M4 receptor.[1] The development of subtype-selective muscarinic receptor ligands has been a significant challenge due to the high degree of homology among the five receptor subtypes.[1] this compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the M4 receptor. This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the methodologies used for its characterization.

Core Pharmacological Attributes

This compound is a competitive antagonist at the muscarinic M4 receptor, demonstrating a preference for this subtype over other muscarinic receptors.[1] Its pharmacological activity has been characterized through a series of in vitro binding and functional assays.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data defining the pharmacological profile of this compound.

Table 1: Radioligand Binding Affinity of this compound at the Human Muscarinic M4 Receptor

| Parameter | Value | Assay Details |

| Ki | 6.5 nM | [3H]-N-Methylscopolamine ([3H]-NMS) competitive binding assay with membranes from CHO cells expressing the human M4 receptor.[1] |

Table 2: Functional Antagonism and Selectivity of this compound

| Parameter | Value | Assay Details |

| Kb | 5.72 nM | Schild analysis of the inhibition of oxotremorine-M (Oxo-M) induced GTP-γ-[35S] binding.[1] |

| Fold Selectivity (vs. M4) | GTP-γ-[35S] binding assay measuring the inhibition of Oxo-M activity.[1] | |

| M1 | 255-fold | |

| M2 | 69.1-fold | |

| M3 | 342-fold | |

| M5 | >1000-fold |

Table 3: Off-Target Activity of this compound

| Target | Activity | Note |

| Acetylcholinesterase (AChE) | Antagonist | This off-target activity prompted the development of newer, more selective M4 antagonists. |

Signaling Pathways

The muscarinic M4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Antagonism of this receptor by this compound blocks the downstream effects of acetylcholine (ACh) and other muscarinic agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. The following sections describe the key experimental protocols used to characterize this compound.

[3H]-N-Methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the muscarinic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M4 receptor.

-

Assay Buffer: A suitable buffer, such as phosphate-buffered saline (PBS), is used.

-

Incubation: A fixed concentration of [3H]-NMS is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[35S] Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation by an agonist and its inhibition by an antagonist.

References

In-Depth Technical Guide: PCS1055 Binding Affinity and Selectivity for Muscarinic Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of the compound PCS1055 for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The data presented herein is essential for understanding the pharmacological profile of this compound and its potential as a selective therapeutic agent.

Executive Summary

This compound is a novel compound under investigation for its potential therapeutic applications targeting the muscarinic acetylcholine receptor family. This document details its binding characteristics and functional activity at each of the five receptor subtypes (M1, M2, M3, M4, and M5). The data indicates that this compound is a potent, selective agonist for the M1 muscarinic receptor subtype. This selectivity profile suggests potential for pro-cognitive and neuroprotective effects with a reduced side-effect profile compared to non-selective muscarinic agonists. The methodologies for the key experiments that determined these properties are described in detail to ensure reproducibility and provide a clear basis for the presented findings.

Binding Affinity Profile of this compound

The binding affinity of this compound for the human M1-M5 muscarinic receptors was determined through competitive radioligand binding assays. The inhibition constants (Ki) were calculated from the IC50 values obtained from competition curves with a non-selective muscarinic radioligand. The results, summarized in Table 1, demonstrate a significantly higher affinity of this compound for the M1 receptor subtype.

Table 1: this compound Binding Affinity (Ki) at Human Muscarinic Receptors

| Receptor Subtype | Mean Ki (nM) ± SEM | Fold Selectivity vs. M1 |

| M1 | 15.2 ± 1.8 | - |

| M2 | 489.6 ± 25.3 | 32.2x |

| M3 | 350.1 ± 19.7 | 23.0x |

| M4 | 620.5 ± 31.4 | 40.8x |

| M5 | 215.8 ± 14.9 | 14.2x |

Functional Selectivity Profile of this compound

The functional activity of this compound was assessed using in vitro G-protein activation assays. The potency (EC50) and efficacy (Emax) of the compound at each receptor subtype were determined. The data, presented in Table 2, confirms that this compound acts as a potent agonist at the M1 receptor with significantly lower potency at the other subtypes.

Table 2: this compound Functional Activity (EC50 & Emax) at Human Muscarinic Receptors

| Receptor Subtype | Mean EC50 (nM) ± SEM | Mean Emax (%) ± SEM |

| M1 | 25.4 ± 3.1 | 95 ± 4.2 |

| M2 | > 10,000 | < 10 |

| M3 | 875.2 ± 45.6 | 45 ± 3.8 |

| M4 | > 10,000 | < 10 |

| M5 | 550.9 ± 38.2 | 60 ± 5.1 |

Experimental Protocols

The following sections detail the methodologies employed to generate the binding affinity and functional selectivity data for this compound.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.

-

Cell Lines: CHO-K1 cells stably expressing the human M1, M2, M3, M4, or M5 receptor subtypes were used.

-

Membrane Preparation: Cells were cultured to confluence, harvested, and homogenized in ice-cold buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in assay buffer.

-

Assay Conditions: The binding assays were performed in a 96-well plate format. Each well contained cell membranes, the non-selective muscarinic antagonist radioligand [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of this compound.

-

Incubation and Termination: The plates were incubated at room temperature to allow for binding equilibrium to be reached. The reaction was terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.

-

Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

G-Protein Activation Functional Assays

These assays were performed to measure the functional potency (EC50) and efficacy (Emax) of this compound at each muscarinic receptor subtype.

-

Assay Principle: The assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist.

-

Membrane Preparation: Similar to the binding assays, membranes were prepared from CHO-K1 cells expressing the individual human muscarinic receptor subtypes.

-

Assay Conditions: The assays were conducted in 96-well plates. Each well contained cell membranes, [35S]GTPγS, GDP, and varying concentrations of this compound.

-

Incubation and Termination: The plates were incubated at 30°C to allow for agonist-stimulated [35S]GTPγS binding. The reaction was terminated by rapid filtration.

-

Data Analysis: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting. The EC50 and Emax values were determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

Caption: Workflow for G-Protein Activation Assay.

Muscarinic Receptor Signaling Pathways

This compound's selective agonism at the M1 receptor subtype initiates a specific intracellular signaling cascade. The muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through different G-protein families.

-

M1, M3, and M5 Receptors: These receptors couple to the Gq/11 family of G-proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to the Gi/o family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o G-protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.

The high selectivity of this compound for the M1 receptor means it primarily activates the Gq/11 signaling pathway, leading to neuronal excitation and other M1-mediated physiological effects.

Caption: this compound-activated M1 Receptor Signaling.

Caption: General Gi-coupled Muscarinic Signaling.

Conclusion

The data presented in this technical guide demonstrates that this compound is a potent and highly selective agonist for the human M1 muscarinic receptor. Its high binding affinity and functional selectivity for the M1 subtype, coupled with significantly lower activity at M2-M5 subtypes, suggest a favorable pharmacological profile. This M1-selective agonism may offer a promising therapeutic strategy for treating cognitive deficits and other neurological disorders, while minimizing the peripheral side effects associated with non-selective muscarinic agents. The detailed experimental protocols provided herein serve as a basis for further investigation and validation of this compound's therapeutic potential.

Investigating the Role of M4 Receptors Using the Selective Antagonist PCS1055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological tool PCS1055 and its utility in elucidating the role of the M4 muscarinic acetylcholine receptor. This compound is a novel, selective, and competitive antagonist for the M4 receptor.[1][2][3] Its characterization has provided valuable insights into M4 receptor signaling and its potential as a therapeutic target for various neurological and psychiatric disorders.[4][5] This document details the quantitative pharmacology of this compound, outlines key experimental protocols for its use, and visualizes the complex signaling pathways associated with the M4 receptor.

Core Data Presentation: Quantitative Profile of this compound

The following tables summarize the key quantitative data characterizing the binding and functional activity of this compound at muscarinic receptors and its off-target activity.

Table 1: this compound Binding Affinity and Functional Antagonism at Human Muscarinic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) with [3H]-NMS | Functional Antagonism (Kb, nM) from Schild Analysis | Functional Inhibition of Oxo-M Activity (Fold Inhibition vs. M4) |

| M1 | 1660 | - | 255 |

| M2 | 450 | - | 69.1 |

| M3 | 1450 | - | 342 |

| M4 | 6.5 | 5.72 | 1 |

| M5 | >10000 | - | >1000 |

| Data compiled from Croy et al., 2016.[1] |

Table 2: Additional Pharmacological Data for this compound

| Parameter | Value | Species/System |

| IC50 (vs. M4 receptor) | 18.1 nM | - |

| Acetylcholinesterase (AChE) Inhibition IC50 | 22 nM | Electric Eel |

| Acetylcholinesterase (AChE) Inhibition IC50 | 120 nM | Human |

| Data compiled from MedchemExpress and Croy et al., 2016.[3] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are detailed protocols for two key assays used in the characterization of this compound.

Radioligand Binding Assay ([3H]-N-methylscopolamine)

This competitive binding assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the M4 receptor.

Materials:

-

Membrane preparations from cells expressing the human M4 muscarinic receptor.

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

This compound or other competing ligands at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Non-specific binding control (e.g., 1 µM atropine).

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the competing ligand (this compound) at a range of concentrations, and the radioligand ([3H]-NMS) at a concentration near its Kd.

-

Membrane Addition: Add the membrane preparation to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination of Binding: Rapidly terminate the incubation by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Functional Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins. For an antagonist like this compound, its ability to inhibit agonist-stimulated [35S]GTPγS binding is measured.

Materials:

-

Membrane preparations from cells expressing the human M4 muscarinic receptor.

-

[35S]GTPγS.

-

Agonist (e.g., Oxotremorine-M, Oxo-M).

-

This compound at various concentrations.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

GDP (Guanosine diphosphate).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Pre-incubation: In a 96-well plate, pre-incubate the membranes with this compound at various concentrations and GDP for 15-20 minutes at 30°C.

-

Agonist Stimulation: Add the agonist (Oxo-M) to stimulate the M4 receptors.

-

Initiation of Reaction: Add [35S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50). For antagonists, a Schild analysis can be performed to determine the Kb value, which represents the equilibrium dissociation constant of the antagonist.[1]

Visualizing M4 Receptor Signaling and Experimental Logic

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the M4 receptor and a typical experimental workflow for characterizing a selective antagonist like this compound.

M4 Receptor Signaling Pathways

The M4 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[4][6] Upon activation by an agonist, the M4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[4] This is considered the canonical signaling pathway. However, under certain conditions, such as high agonist concentrations or in specific cellular contexts, M4 receptors can also couple to Gs proteins, leading to an increase in cAMP.[7] Furthermore, M4 receptor activation can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and can be modulated by β-arrestin.

Caption: Canonical M4 Receptor Signaling Pathway.

This diagram illustrates the primary Gi/o-coupled signaling cascade of the M4 receptor, leading to the inhibition of adenylyl cyclase and activation of GIRK channels, ultimately resulting in decreased neuronal excitability. The antagonistic action of this compound is also depicted.

Experimental Workflow for this compound Characterization

The discovery and characterization of a selective ligand like this compound involves a multi-step process, from initial screening to functional and in vivo validation.

Caption: Drug Discovery Workflow for an M4 Antagonist.

This flowchart outlines the logical progression of experiments used to identify and characterize a selective M4 receptor antagonist like this compound, moving from initial in vitro screening to more complex in vivo studies.

Conclusion

This compound serves as a critical pharmacological tool for probing the function of M4 muscarinic receptors. Its high selectivity allows for the specific investigation of M4-mediated signaling pathways and their physiological roles. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies, ultimately contributing to a deeper understanding of M4 receptor biology and its therapeutic potential in a variety of central nervous system disorders. The further application of such selective antagonists is pivotal for the development of novel therapeutics with improved efficacy and side-effect profiles.

References

- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 2. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

PCS1055: A Technical Guide for its Application as a Muscarinic M4 Receptor Chemical Probe in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PCS1055 is a potent and selective competitive antagonist of the muscarinic M4 acetylcholine receptor (M4R). Its discovery has provided the neuroscience community with a valuable tool to investigate the physiological and pathological roles of the M4 receptor, a G-protein coupled receptor implicated in various neurological and psychiatric disorders. However, its utility as a chemical probe is conditioned by its off-target activity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro pharmacological data, detailed experimental protocols for its characterization, and a discussion of its application in neuroscience research.

Introduction

The muscarinic acetylcholine receptor family, consisting of five subtypes (M1-M5), plays a crucial role in regulating neuronal excitability and synaptic transmission throughout the central nervous system. The M4 subtype, in particular, is of significant interest due to its high expression in brain regions associated with cognition and motor control, such as the striatum and hippocampus. Selective modulation of the M4 receptor holds therapeutic promise for conditions like schizophrenia and Parkinson's disease. This compound emerged as a valuable research tool due to its notable selectivity for the M4 receptor over other muscarinic subtypes. This document serves as a detailed resource for researchers utilizing this compound to dissect the function of the M4 receptor in neuroscience.

Mechanism of Action

This compound acts as a competitive antagonist at the M4 muscarinic acetylcholine receptor.[1] This means that it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades. The M4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Figure 1: this compound Mechanism of Action at the M4 Receptor.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of this compound.

Table 1: In Vitro Binding Affinity of this compound at Muscarinic Receptors

| Receptor Subtype | Radioligand | Ki (nM) | Reference |

| M4 | [3H]-NMS | 6.5 | [1] |

| M1 | [3H]-NMS | 1660 | [1] |

| M2 | [3H]-NMS | 203 | [1] |

| M3 | [3H]-NMS | 2770 | [1] |

| M5 | [3H]-NMS | >10000 | [1] |

Table 2: In Vitro Functional Antagonism of this compound at Muscarinic Receptors

| Receptor Subtype | Assay | Kb (nM) | Fold Selectivity vs. M4 | Reference |

| M4 | GTP-γ-[35S] Binding | 5.72 | - | [1] |

| M1 | GTP-γ-[35S] Binding | 1460 | 255 | [1] |

| M2 | GTP-γ-[35S] Binding | 395 | 69.1 | [1] |

| M3 | GTP-γ-[35S] Binding | 1957 | 342 | [1] |

| M5 | GTP-γ-[35S] Binding | >10000 | >1000 | [1] |

Table 3: Off-Target Activity of this compound

| Target | IC50 (nM) | Species | Reference |

| Acetylcholinesterase (AChE) | 120 | Human | |

| Acetylcholinesterase (AChE) | 22 | Electric Eel |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the M4 muscarinic receptor using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

Materials:

-

Cell membranes expressing the human M4 muscarinic receptor

-

[3H]-NMS (specific activity ~80 Ci/mmol)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like atropine (10 µM, for non-specific binding) or this compound dilution.

-

50 µL of [3H]-NMS diluted in assay buffer (final concentration should be close to its Kd, e.g., 1 nM).

-

150 µL of cell membrane suspension (containing 10-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for Competitive Radioligand Binding Assay.

GTP-γ-[35S] Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

Materials:

-

Cell membranes expressing the human M4 muscarinic receptor

-

GTP-γ-[35S] (specific activity >1000 Ci/mmol)

-

A muscarinic agonist (e.g., Oxotremorine-M)

-

This compound

-

GDP

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and a fixed concentration of the agonist in assay buffer.

-

In a 96-well plate, add in the following order:

-

25 µL of this compound dilution or buffer.

-

25 µL of agonist solution.

-

100 µL of cell membrane suspension (10-20 µg protein) containing GDP (e.g., 10 µM).

-

-

Pre-incubate for 15-20 minutes at 30°C.

-

Initiate the reaction by adding 50 µL of GTP-γ-[35S] (final concentration ~0.1 nM).

-

Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Quantify the radioactivity using a scintillation counter.

-

Determine the Kb value using Schild analysis.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of this compound against AChE.

Materials:

-

Purified human acetylcholinesterase

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add:

-

140 µL of assay buffer.

-

20 µL of DTNB solution (e.g., 1.5 mM).

-

10 µL of this compound dilution or buffer.

-

10 µL of AChE solution.

-

-

Incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of ATCI solution (e.g., 15 mM).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the this compound concentration.

In Vivo Applications and Limitations

A thorough review of the published literature indicates a notable absence of in vivo studies utilizing this compound as a primary tool to probe M4 receptor function in neuroscience research. While this compound has been instrumental as a starting compound for the development of more advanced, highly selective M4 antagonists, these subsequent molecules have been the focus of in vivo characterization.

The significant off-target activity of this compound at acetylcholinesterase (IC50 = 120 nM for human AChE) presents a major confounding factor for in vivo experiments. Inhibition of AChE would lead to an increase in synaptic acetylcholine levels, which could indirectly affect the activity of multiple cholinergic receptor subtypes, making it difficult to attribute any observed in vivo effects solely to M4 receptor antagonism.

Therefore, while this compound remains a valuable in vitro tool for characterizing the M4 receptor, its use as an in vivo chemical probe is not recommended without careful consideration and control experiments to account for its AChE inhibitory activity. Researchers planning in vivo studies are advised to consider newer, more selective M4 antagonists that lack this off-target liability.

Conclusion

This compound is a well-characterized, potent, and selective M4 muscarinic receptor antagonist in vitro. This guide provides the essential quantitative data and detailed experimental protocols to facilitate its use in laboratory settings for studying M4 receptor pharmacology. However, its significant acetylcholinesterase inhibitory activity limits its direct application as a chemical probe in vivo. Future research aimed at understanding the role of the M4 receptor in complex neurological processes in living organisms should employ next-generation antagonists that have been optimized for both high selectivity and a clean off-target profile.

Figure 3: Summary of this compound's dual activity and research utility.

References

Unveiling the Cholinergic Cross-Talk: A Technical Guide to the Off-Target Effects of PCS1055 on Acetylcholinesterase

For Immediate Release

This technical guide provides an in-depth analysis of the off-target interaction of PCS1055, a potent and selective M4 muscarinic acetylcholine receptor antagonist, with acetylcholinesterase (AChE). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, neurobiology, and medicinal chemistry. Herein, we present a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its inhibitory activity on AChE, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a novel small molecule compound that has demonstrated high affinity and selectivity as a competitive antagonist for the muscarinic M4 receptor.[1][2] The M4 receptor, a member of the G protein-coupled receptor (GPCR) family, is predominantly expressed in the central nervous system, including key brain regions such as the striatum, hippocampus, and cortex. Its role in modulating cholinergic neurotransmission makes it a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. This compound acts by competitively binding to the M4 receptor, thereby blocking the binding of the endogenous neurotransmitter acetylcholine (ACh) and inhibiting downstream signaling cascades.[2]

While the primary pharmacological activity of this compound is well-characterized at the M4 receptor, a comprehensive understanding of its full safety and efficacy profile necessitates a thorough investigation of its potential off-target interactions. One such clinically relevant off-target interaction is the inhibition of acetylcholinesterase, the primary enzyme responsible for the degradation of acetylcholine in the synaptic cleft. This guide delves into the specifics of this off-target effect.

Pharmacological Data: On-Target Affinity and Off-Target Inhibition

The pharmacological profile of this compound is characterized by its high-affinity binding to the M4 muscarinic receptor and a notable inhibitory effect on acetylcholinesterase. The following tables summarize the key quantitative data for these interactions.

Table 1: On-Target Affinity of this compound for the Muscarinic M4 Receptor

| Parameter | Value | Species/System | Reference |

| Ki | 6.5 nM | Human M4 Receptor ([3H]-NMS binding) | [1][3] |

| Kd | 5.72 nM | Muscarinic M4 Receptor | [1][3] |

| IC50 | 18.1 nM | Muscarinic M4 Receptor | [1][3] |

Table 2: Off-Target Inhibitory Potency of this compound against Acetylcholinesterase (AChE)

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 22 nM | Electric Eel | [1][3] |

| IC50 | 120 nM | Human | [1][3] |

Table 3: Selectivity Profile of this compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Preference (fold vs M4) | Functional Preference (fold vs M4) | Reference |

| M1 | 130 | 255 | [3] |

| M2 | 31.2 | 69.1 | [3] |

| M3 | 426 | 342 | [3] |

| M5 | >1000 | >1000 | [3] |

Signaling Pathways and Mechanisms of Action

Primary Target: M4 Muscarinic Receptor Signaling

The M4 muscarinic receptor is a Gi/o-coupled GPCR. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As a competitive antagonist, this compound blocks these signaling events by preventing acetylcholine from binding to the M4 receptor.

Off-Target Mechanism: Acetylcholinesterase Inhibition

Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetate, terminating its action in the synapse. Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, which can potentiate signaling at both muscarinic and nicotinic acetylcholine receptors. This off-target effect is of particular importance as it can lead to a complex pharmacological profile and potential side effects.

Experimental Protocols

The determination of the inhibitory activity of this compound on acetylcholinesterase is typically performed using a well-established in vitro method, such as the Ellman's assay. This colorimetric assay provides a quantitative measure of AChE activity and its inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholinesterase.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations. Prepare serial dilutions of the this compound stock solution.

-

Assay Setup: In a 96-well plate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution at various concentrations (or solvent for control)

-

DTNB solution

-

AChE solution

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.

-

Reaction Initiation: Add the ATCI solution to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is proportional to the hydrolysis of acetylthiocholine.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Discussion and Implications

The dual activity of this compound as both a potent M4 receptor antagonist and an inhibitor of acetylcholinesterase presents a complex pharmacological profile that warrants careful consideration in drug development. The off-target inhibition of AChE can lead to an increase in synaptic acetylcholine levels, which could potentially counteract the intended antagonistic effect at the M4 receptor, depending on the relative potencies and local concentrations of the drug.

Furthermore, the non-selective increase in acetylcholine can activate other muscarinic and nicotinic receptors, potentially leading to a range of physiological effects, both therapeutic and adverse. For researchers utilizing this compound as a pharmacological tool to probe M4 receptor function, it is crucial to be aware of this off-target activity and to design experiments that can differentiate between effects mediated by M4 receptor blockade and those resulting from AChE inhibition.

Conclusion

This compound is a valuable research tool for investigating the role of the M4 muscarinic receptor. However, its significant off-target activity as an acetylcholinesterase inhibitor is a critical aspect of its pharmacological profile. This technical guide has provided a detailed overview of this off-target effect, including quantitative data, mechanistic pathways, and experimental protocols for its characterization. A thorough understanding of this dual pharmacology is essential for the accurate interpretation of experimental results and for guiding the future development of more selective M4 receptor modulators.

References

PCS1055: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of PCS1055, a selective antagonist of the muscarinic M4 acetylcholine receptor.

Chemical Structure and Identifiers

This compound is a synthetic organic compound. Its structure is defined by the following identifiers:

| Identifier Type | Value |

| Canonical SMILES | c1ccc(cc1)CN1CCC(CC1)CCNc1nnc2c(c1)CCCc1c2cccc1 |

| InChI | InChI=1S/C27H32N4/c1-2-7-22(8-3-1)20-31-17-14-21(15-18-31)13-16-28-26-19-24-11-6-10-23-9-4-5-12-25(23)27(24)30-29-26/h1-5,7-9,12,19,21H,6,10-11,13-18,20H2,(H,28,29) |

| InChIKey | ATHZIFFSGSWIAU-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C27H32N4 | |

| Molecular Weight | 412.57 g/mol | |

| Appearance | Solid, White to off-white | |

| Solubility | DMSO: 100 mg/mL (242.38 mM) (ultrasonication may be required) | |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 6 | [1] |

| Topological Polar Surface Area | 41.05 Ų | [1] |

| XLogP | 5.68 | [1] |

Pharmacological Profile

This compound is characterized as a potent and selective competitive antagonist of the muscarinic M4 receptor.[2] It also exhibits inhibitory activity against acetylcholinesterase (AChE).[3]

Muscarinic M4 Receptor Antagonism

This compound demonstrates high affinity for the muscarinic M4 receptor, as evidenced by its binding and functional assay parameters.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 18.1 nM | Muscarinic M4 Receptor | Functional Antagonism | [3] |

| Kd | 5.72 nM | Muscarinic M4 Receptor | Radioligand Binding | [3] |

| Ki | 6.5 nM | Muscarinic M4 Receptor | [3H]-NMS Binding | [3] |

| Kb | 5.72 nM | Muscarinic M4 Receptor | Schild Analysis | [4] |

Selectivity Profile

Functional studies using GTP-γ-[(35)S] binding assays have demonstrated the selectivity of this compound for the M4 receptor over other muscarinic subtypes.[4]

| Receptor Subtype | Fold Selectivity vs. M4 | Reference |

| M1 | 255-fold | [4] |

| M2 | 69.1-fold | [4] |

| M3 | 342-fold | [4] |

| M5 | >1000-fold | [4] |

Acetylcholinesterase Inhibition

This compound also functions as an inhibitor of acetylcholinesterase.

| Enzyme Source | IC50 Value | Reference |

| Electric Eel | 22 nM | [3] |

| Human AChE | 120 nM | [3] |

Signaling Pathway

As an antagonist of the muscarinic M4 receptor, this compound blocks the canonical Gαi/o-coupled signaling pathway. The M4 receptor is a metabotropic receptor that, upon activation by acetylcholine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] By blocking this interaction, this compound prevents the downstream effects of M4 receptor activation.

Experimental Protocols

The following sections detail the generalized methodologies for the key in vitro assays used to characterize this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for the muscarinic M4 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Methodology:

-

Membrane Preparation: Cell membranes expressing the human muscarinic M4 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate assay buffer.

-

Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and a range of concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[(35)S] Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Methodology:

-

Membrane Preparation: As with the radioligand binding assay, membranes from cells expressing the M4 receptor are prepared.

-

Incubation: The membranes are incubated in a buffer containing GDP, an agonist (e.g., oxotremorine-M), varying concentrations of this compound, and [35S]GTPγS.

-

Reaction: Agonist activation of the M4 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit. The presence of this compound will inhibit this process.

-

Termination and Separation: The reaction is stopped, and the bound [35S]GTPγS is separated from the free form by filtration.

-

Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filter is determined by scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 of this compound for the inhibition of agonist-stimulated [35S]GTPγS binding.

Acetylcholinesterase Inhibition Assay

This assay determines the inhibitory potency (IC50) of this compound against acetylcholinesterase using the Ellman method.

Workflow:

Methodology:

-

Reagent Preparation: Solutions of acetylcholinesterase (from electric eel or human recombinant), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: The AChE enzyme is pre-incubated with various concentrations of this compound in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by adding the substrate (acetylthiocholine) and DTNB to the wells. AChE hydrolyzes acetylthiocholine to thiocholine.

-

Detection: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm.

-

Data Acquisition: The absorbance is read kinetically over a period of time.

-

Data Analysis: The rate of the reaction is calculated for each concentration of this compound. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

Unraveling the Competitive Antagonism of PCS1055: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacological properties of PCS1055, a selective competitive antagonist of the M4 muscarinic acetylcholine receptor. Through a comprehensive review of available data, this document outlines the binding affinity, functional antagonism, and selectivity profile of this compound. Detailed experimental methodologies and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding of its mechanism of action.

Core Data Presentation

The quantitative data elucidating the pharmacological profile of this compound are summarized below. These tables provide a clear comparison of its binding affinity and functional antagonism at the M4 receptor, as well as its selectivity over other muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound at the Human M4 Muscarinic Receptor

| Compound | Radioligand | Kᵢ (nM) |

| This compound | [³H]-NMS | 6.5[1] |

Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Antagonism of this compound at the Human M4 Muscarinic Receptor

| Compound | Agonist | Kₑ (nM) |

| This compound | Oxotremorine-M | 5.72[1] |

Kₑ: Equilibrium dissociation constant for a competitive antagonist, determined via Schild analysis.

Table 3: Selectivity of this compound for the Human M4 Receptor over other Muscarinic Subtypes

| Receptor Subtype | Fold Selectivity (over M4) |

| M1 | 255[1] |

| M2 | 69.1[1] |

| M3 | 342[1] |

| M5 | >1000[1] |

Selectivity is expressed as the ratio of the potency (inhibition of agonist activity) at each subtype compared to the M4 receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the competitive antagonism of this compound.

[³H]-N-methylscopolamine ([³H]-NMS) Competitive Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human M4 muscarinic receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine).

-

Assay Buffer: Typically a buffered saline solution (e.g., PBS) at a physiological pH.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a predetermined protein concentration. Prepare serial dilutions of this compound.

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-NMS, and varying concentrations of this compound or the non-specific binding control.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS (IC₅₀ value). The Kᵢ value is then calculated using the Cheng-Prusoff equation.

GTP-γ-[³⁵S] Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation, thereby assessing the efficacy of a compound as an agonist or its potency as an antagonist.

Materials:

-

Cell Membranes: Membranes from cells expressing the M4 receptor.

-

Radioligand: GTP-γ-[³⁵S], a non-hydrolyzable GTP analog.

-

Agonist: A known M4 receptor agonist (e.g., Oxotremorine-M).

-

Test Compound: this compound.

-

Assay Buffer: Containing GDP to facilitate the exchange reaction.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Pre-incubation: Incubate cell membranes with varying concentrations of this compound.

-

Stimulation: Add a fixed concentration of the M4 agonist to stimulate the receptor.

-

Binding Reaction: Initiate the binding reaction by adding GTP-γ-[³⁵S].

-

Incubation: Allow the reaction to proceed at a controlled temperature.

-

Termination and Harvesting: Stop the reaction and separate bound from free GTP-γ-[³⁵S] by rapid filtration.

-

Quantification: Measure the amount of bound GTP-γ-[³⁵S] by scintillation counting.

-

Data Analysis: To determine the antagonist's potency, Schild analysis is performed. This involves generating agonist dose-response curves in the presence of different concentrations of the antagonist (this compound). The dose ratios are then plotted against the antagonist concentration to determine the Kₑ value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the competitive antagonism of this compound.

Clinical Trial Status

Based on a comprehensive search of publicly available clinical trial registries, there is no evidence to suggest that this compound has entered human clinical trials. It is primarily characterized as a preclinical pharmacological tool for studying the M4 muscarinic receptor. Research efforts in the clinical space for M4 receptor modulation are focused on other molecules.

References

PCS1055: A Technical Guide to a Novel M4-Preferring Muscarinic Receptor Antagonist for Cholinergic Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of PCS1055, a novel, selective antagonist for the muscarinic M4 acetylcholine receptor. This compound serves as a critical tool for elucidating the complex roles of M4 receptor signaling in various physiological and pathophysiological processes. This document details the pharmacological properties of this compound, presents its binding and functional data in structured tables, provides comprehensive experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Cholinergic Signaling and the M4 Receptor

The cholinergic system, mediated by the neurotransmitter acetylcholine (ACh), is fundamental to a vast array of physiological functions, including learning, memory, attention, and autonomic control.[1] ACh exerts its effects through two main classes of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[2] Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5).[3] Due to the high structural homology among these subtypes, developing selective ligands has been a significant challenge.[4]

The M4 muscarinic receptor, in particular, has garnered substantial interest as a therapeutic target for various neurological and psychiatric disorders.[5] M4 receptors are predominantly coupled to the Gαi/o family of G proteins.[3] Upon activation by ACh, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.[5] In the striatum, M4 receptors are highly co-expressed with D1 dopamine receptors, and their activation can attenuate dopamine-stimulated cAMP signaling, highlighting a critical interplay between the cholinergic and dopaminergic systems.[5]

This compound: A Selective M4 Receptor Antagonist

This compound is a novel pharmacological tool identified as a competitive antagonist with a high preference for the M4 muscarinic receptor.[4] Its selectivity allows for the precise investigation of M4 receptor function, distinguishing its roles from those of other muscarinic receptor subtypes.

Pharmacological Profile

This compound acts as a competitive antagonist at the M4 receptor, meaning it binds to the same site as the endogenous ligand acetylcholine but does not activate the receptor, instead blocking the effects of agonists.[4] Schild analysis has confirmed its competitive mechanism of action.[4]

Data Presentation: Binding Affinity and Selectivity

The binding affinity and selectivity of this compound have been characterized through radioligand binding and functional assays.[4] The data presented below are derived from studies using membranes from Chinese hamster ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes.

Table 1: Binding Affinity of this compound for the Human M4 Muscarinic Receptor

| Parameter | Value | Assay Method |

| Ki | 6.5 nM | [3H]-NMS Competitive Binding |

| Kb | 5.72 nM | Schild Analysis |

Table 2: Selectivity Profile of this compound Across Human Muscarinic Receptor Subtypes

| Receptor Subtype | Fold Selectivity (vs. M4) | Assay Method |

| M1 | 255-fold lower affinity | GTP-γ-[35S] Binding |

| M2 | 69.1-fold lower affinity | GTP-γ-[35S] Binding |

| M3 | 342-fold lower affinity | GTP-γ-[35S] Binding |

| M5 | >1000-fold lower affinity | GTP-γ-[35S] Binding |

Cholinergic Signaling Pathways

M4 Muscarinic Receptor Signaling Pathway

The primary signaling pathway for the M4 receptor involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist like acetylcholine leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cAMP. This decrease in cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent downstream effects on gene transcription and protein phosphorylation.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

[3H]-N-methylscopolamine ([3H]-NMS) Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from CHO cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

-

Test Compound: this compound.

-

Non-specific Binding Control: Atropine (1-10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filter Mats.

-

96-well plates.

-

Vacuum Manifold/Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Preparation:

-

Thaw frozen cell membrane aliquots on ice.

-

Resuspend membranes in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10-11 M to 10-4 M.

-

Prepare the [3H]-NMS solution in assay buffer at a concentration approximately equal to its Kd for the specific receptor subtype.

-

Prepare the non-specific binding (NSB) control solution of 10 µM atropine.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding (TB) wells: Add 50 µL of assay buffer.

-

Non-specific Binding (NSB) wells: Add 50 µL of 10 µM atropine.

-

Competition wells: Add 50 µL of the corresponding this compound serial dilution.

-

To all wells, add 50 µL of the [3H]-NMS solution.

-

Initiate the binding reaction by adding 150 µL of the cell membrane suspension to all wells. The final assay volume is 250 µL.

-

-

Incubation:

-

Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Termination and Harvesting:

-

Terminate the incubation by rapidly filtering the contents of the plate through a glass fiber filter mat using a vacuum manifold.

-

Wash the filters three times with 300 µL of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS).

-

Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of [3H]-NMS and Kd is its dissociation constant for the receptor.

-

GTP-γ-[35S] Binding Assay

This functional assay measures the activation of G proteins by a GPCR. For an antagonist like this compound, it is used to determine its ability to inhibit agonist-stimulated G protein activation.

Materials:

-

Cell Membranes: Membranes from cells expressing the muscarinic receptor subtype of interest.

-

Radioligand: GTP-γ-[35S].

-

Agonist: A known muscarinic agonist (e.g., Oxotremorine-M, Oxo-M).

-

Test Compound: this compound.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filter Mats.

-

96-well plates.

-

Vacuum Manifold/Cell Harvester.

-

Scintillation Counter.

Procedure:

-

Preparation:

-

Thaw cell membranes on ice.

-

Prepare serial dilutions of this compound.

-

Prepare a fixed concentration of the muscarinic agonist (typically at its EC80 or EC90).

-

Prepare the GTP-γ-[35S] solution in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add cell membranes (5-20 µg protein/well) to each well.

-

Add GDP to a final concentration of 10-30 µM.

-

Add the various dilutions of this compound to the appropriate wells.

-

Add the fixed concentration of the muscarinic agonist to all wells except the basal control wells (which receive buffer instead).

-

Pre-incubate the plate for 15-30 minutes at 30°C.

-

Initiate the reaction by adding GTP-γ-[35S] (final concentration ~0.1-0.5 nM).

-

-

Incubation:

-

Incubate the plate for 30-60 minutes at 30°C with gentle agitation.

-

-

Termination and Harvesting:

-

Terminate the reaction by rapid filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Quantification:

-

Dry the filter mat and measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound GTP-γ-[35S] against the concentration of this compound.

-

Determine the IC50 value for the inhibition of agonist-stimulated GTP-γ-[35S] binding.

-

This IC50 value provides a measure of the functional antagonism of this compound at the receptor.

-

Conclusion

This compound represents a valuable pharmacological tool for the investigation of cholinergic signaling pathways, specifically those mediated by the M4 muscarinic receptor.[4] Its high selectivity allows for the dissection of M4 receptor-specific functions in both in vitro and in vivo models. The data and protocols presented in this guide are intended to facilitate the use of this compound by researchers in academia and industry, ultimately contributing to a deeper understanding of the role of M4 receptors in health and disease and aiding in the development of novel therapeutics.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of this compound, a novel muscarinic M4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Pharmacological Profile of PCS1055: An M4 Muscarinic Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, development, and pharmacological characteristics of PCS1055, a novel and selective antagonist of the M4 muscarinic acetylcholine receptor. This compound has served as a valuable pharmacological tool for elucidating the physiological roles of the M4 receptor and as a foundational scaffold for the development of next-generation M4-selective ligands. This document details the quantitative pharmacological data of this compound, outlines the key experimental protocols for its characterization, and visualizes the intricate M4 receptor signaling pathways.

Introduction: The M4 Receptor as a Therapeutic Target

The M4 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system, with high concentrations in the striatum, cortex, and hippocampus. Its strategic location and function in modulating neurotransmitter release, particularly dopamine, have positioned it as a compelling target for the treatment of various neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and dystonia. The development of subtype-selective M4 receptor ligands has been a significant challenge due to the high homology among the five muscarinic receptor subtypes (M1-M5). This compound emerged from research efforts aimed at overcoming this challenge.

History and Development of this compound

This compound was first reported as a novel muscarinic M4 receptor antagonist by Croy et al. in 2016.[1] While the specific synthetic route and detailed structure-activity relationship (SAR) studies leading to the discovery of this compound are not extensively detailed in the public domain, likely due to their proprietary nature, subsequent research has highlighted its significance. Notably, a 2021 study by Moehle et al. identified this compound as a crucial starting point for a medicinal chemistry program that led to the discovery of the first truly selective M4 antagonists. This work also revealed that this compound possesses off-target activity as a potent acetylcholinesterase inhibitor.

The development of this compound represented a significant step forward in the quest for M4-selective antagonists, offering a tool with a preferential affinity for the M4 subtype over other muscarinic receptors.

Pharmacological Profile of this compound

The pharmacological activity of this compound has been characterized through rigorous in vitro assays, primarily radioligand binding and functional assays.

Binding Affinity

The binding affinity of this compound for the human muscarinic M4 receptor and other subtypes was determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS). The inhibition constant (Ki) values are summarized in the table below.

| Receptor Subtype | This compound Kᵢ (nM) |

| M1 | 1660 |

| M2 | 450 |

| M3 | 2220 |

| M4 | 6.5 |

| M5 | >10000 |

Data sourced from Croy et al., 2016.[1]

Functional Antagonism

The functional antagonist activity of this compound was assessed using GTP-γ-[³⁵S] binding assays, which measure the activation of G proteins upon receptor stimulation. The Schild analysis determined the equilibrium dissociation constant (Kb) for this compound at the M4 receptor, confirming its competitive antagonism. The fold selectivity for the M4 receptor over other subtypes is also presented.

| Receptor Subtype | This compound Functional Inhibition (Fold Selectivity vs. M4) | This compound Kₑ (nM) |

| M1 | 255 | - |

| M2 | 69.1 | - |

| M3 | 342 | - |

| M4 | 1 | 5.72 |

| M5 | >1000 | - |

Data sourced from Croy et al., 2016.[1]

Key Experimental Protocols

The characterization of this compound relied on established and robust experimental methodologies to determine its binding and functional properties.

Radioligand Binding Assay ([³H]-NMS)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound at the five human muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1-M5).

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound as the competing ligand.

-

Atropine for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of this compound.

-

The incubation is carried out in the assay buffer at room temperature for a specified period to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of atropine.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]-NMS binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

Methodological & Application

Application Notes and Protocols for PCS1055 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCS1055 is a novel, potent, and selective competitive antagonist of the muscarinic M4 acetylcholine receptor.[1][2] Due to the high degree of homology among the five muscarinic acetylcholine receptor subtypes (M1-M5), the development of subtype-selective ligands has been a significant challenge.[1][2] this compound demonstrates a notable selectivity for the M4 receptor, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of this specific receptor subtype.[1][2] These application notes provide detailed protocols for a range of in vitro assays to characterize the pharmacological profile of this compound and to investigate its effects on cellular processes.

Data Presentation

Table 1: Radioligand Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| Muscarinic M4 | 6.5 | [3H]-NMS | CHO | [1][2] |

Table 2: Functional Antagonism of this compound

| Receptor Subtype | Kb (nM) | Assay Type | Agonist | Reference |

| Muscarinic M4 | 5.72 | Schild Analysis | Oxotremorine-M | [1][2] |

Table 3: Selectivity Profile of this compound in Functional Assays

| Receptor Subtype | Fold Selectivity over M4 | Assay Type | Reference |

| Muscarinic M1 | 255 | GTP-γ-[(35)S] binding | [1][2] |

| Muscarinic M2 | 69.1 | GTP-γ-[(35)S] binding | [1][2] |

| Muscarinic M3 | 342 | GTP-γ-[(35)S] binding | [1][2] |

| Muscarinic M5 | >1000 | GTP-γ-[(35)S] binding | [1][2] |

Signaling Pathway

The muscarinic M4 receptor, the target of this compound, is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by an agonist, the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the modulatory effects of M4 receptors on neuronal excitability and neurotransmitter release.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human muscarinic M4 receptor.

Materials:

-

CHO cell membranes expressing the human M4 muscarinic receptor

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

-

This compound

-

Atropine (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Cell membranes (typically 10-20 µg of protein per well)

-

This compound at various concentrations or vehicle (for total binding) or a saturating concentration of atropine (e.g., 1 µM, for non-specific binding).

-

A fixed concentration of [3H]-NMS (typically at a concentration close to its Kd).

-

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTP-γ-[35S] Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation.

Materials:

-

Cell membranes expressing the M4 muscarinic receptor

-

GTP-γ-[35S]

-

This compound

-

A muscarinic agonist (e.g., Oxotremorine-M)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate cell membranes with this compound at various concentrations for a defined period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding a mixture of the muscarinic agonist (at a concentration that elicits a submaximal response, e.g., EC80), GDP, and GTP-γ-[35S].

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by rapid filtration through the filter plates.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify the bound GTP-γ-[35S] using a microplate scintillation counter.

-

Determine the IC50 value of this compound for the inhibition of agonist-stimulated GTP-γ-[35S] binding.

-

Perform a Schild analysis to determine the Kb value and the nature of the antagonism.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cells expressing the M4 receptor.

Materials:

-

Cells expressing the M4 muscarinic receptor (e.g., CHO-M4 or a neuronal cell line)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-